N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-17-6-1-2-8-23(17)16-5-3-4-15(14-16)21-19(26)18(25)20-7-9-22-10-12-27-13-11-22/h3-5,14H,1-2,6-13H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXJNMSFLVHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the 2-oxopiperidine derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group to the piperidine ring. This is often done via a Friedel-Crafts acylation reaction.
Formation of the Oxalamide Linkage: The final step involves the coupling of the morpholine derivative with the phenyl-piperidine intermediate through an oxalamide linkage. This can be achieved using oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the oxalamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Structural Features
The compound features a morpholino group, which is known for enhancing solubility and bioavailability, and a phenyl ring substituted with a piperidine derivative, which may interact with various biological targets.
Antitumor Activity
Research indicates that N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibits significant antitumor properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of cancer cells across different lines. The mechanisms of action appear to involve:
- Inhibition of Cell Cycle Progression : The compound interferes with key regulatory proteins in the cell cycle, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties, particularly concerning mood disorders. Its structural similarities to known psychoactive agents suggest potential antidepressant effects. Key findings include:
- Serotonin Modulation : Studies indicate that treatment with this compound may increase serotonin levels in animal models, suggesting a possible mechanism for its antidepressant effects.
- Behavioral Studies : Animal studies have shown improvements in depressive-like behaviors following administration of the compound.
Study 1: Antitumor Efficacy
In a recent preclinical study, the effects of this compound were evaluated on human cancer cell lines. The results showed:
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 20 µM across various cancer types, indicating potent antitumor activity.
- Mechanistic Insights : Further analysis revealed that the compound affected key signaling pathways involved in cell survival.
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of this compound using animal models of depression:
- Serotonin Levels : Treatment resulted in a significant increase in serotonin levels, suggesting potential antidepressant mechanisms.
- Behavioral Improvements : Animals treated with the compound displayed reduced depressive-like behaviors compared to controls.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of oxalamides are heavily influenced by their N1 and N2 substituents. Below is a comparative analysis:
Key Observations :
Key Observations :
Physical Properties
Key Observations :
Key Observations :
- Morpholino groups are common in drugs (e.g., gefitinib) for improving solubility and blood-brain barrier penetration .
Biological Activity
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.43 g/mol
- CAS Number : Not specifically listed in the available sources but related compounds have been identified.
The compound is believed to interact with various biological targets, notably receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with melanocortin receptors, which are implicated in a range of physiological processes including energy homeostasis and inflammation .
Antiproliferative Effects
Recent studies have demonstrated that oxalamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Topoisomerase I inhibition |
| Related Compound | HeLa | TBD | Cytotoxicity via enzyme inhibition |
Receptor Modulation
The compound may also function as a modulator of melanocortin receptors, particularly MC5R. This receptor is involved in various metabolic processes and could be a target for obesity treatment and other metabolic disorders .
Case Studies
- In vitro Studies : A library of oxalamide derivatives was synthesized, including this compound. These compounds were tested for antiproliferative activity using the MTT assay, revealing promising results against multiple cancer cell lines.
- Molecular Docking Studies : Docking simulations indicated that the compound could effectively bind to the active site of topoisomerase I, suggesting a mechanism for its cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
